BenchChemオンラインストアへようこそ!

AKOS BBS-00005779

Benzodiazepine Antagonist Adenosine Antagonist Anxiomodulation

AKOS BBS-00005779 (CAS 515132-94-2, IUPAC: 2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione) is a heterocyclic small molecule (C14H9N5S, MW 279.32 g/mol) belonging to the [1,2,4]triazolo[1,5-c]quinazoline class. This class is characterized by a fused tricyclic core incorporating a 3-pyridyl substituent at position 2 and a thione (C=S) group at position 5, distinguishing it from the analogous oxo (C=O) and imino (C=N-R) derivatives.

Molecular Formula C14H9N5S
Molecular Weight 279.32 g/mol
Cat. No. B4756626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKOS BBS-00005779
Molecular FormulaC14H9N5S
Molecular Weight279.32 g/mol
Structural Identifiers
SMILESC1=CC2=C3N=C(NN3C(=S)N=C2C=C1)C4=CN=CC=C4
InChIInChI=1S/C14H9N5S/c20-14-16-11-6-2-1-5-10(11)13-17-12(18-19(13)14)9-4-3-7-15-8-9/h1-8H,(H,17,18)
InChIKeyHUYPWTZQYAHUIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





AKOS BBS-00005779 (CAS 515132-94-2): Triazoloquinazoline Thione for Kinase and Adenosine Receptor Research


AKOS BBS-00005779 (CAS 515132-94-2, IUPAC: 2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione) is a heterocyclic small molecule (C14H9N5S, MW 279.32 g/mol) belonging to the [1,2,4]triazolo[1,5-c]quinazoline class . This class is characterized by a fused tricyclic core incorporating a 3-pyridyl substituent at position 2 and a thione (C=S) group at position 5, distinguishing it from the analogous oxo (C=O) and imino (C=N-R) derivatives [1]. Compounds within this scaffold have been patented as adenosine antagonists and benzodiazepine receptor modulators, with the thione variant specifically implicated in anxiomodulation and central nervous system applications [1].

Why AKOS BBS-00005779 Cannot Be Replaced by Generic Triazoloquinazoline Analogs


Substituting AKOS BBS-00005779 with a generic [1,2,4]triazolo[1,5-c]quinazoline analog is non-trivial because the pharmacological profile of this scaffold is exquisitely sensitive to two structural variables: the nature of the 5-position heteroatom (X = O, S, or N-R3) and the identity of the 2-position aryl/heteroaryl substituent (R1) [1]. The patent literature explicitly teaches that compounds where X = S (thiones) function primarily as benzodiazepine receptor antagonists with anxiomodulatory properties, whereas those where X = N-R3 are adenosine antagonists [1]. Even within the thione subset, substitution of the 3-pyridyl ring with phenyl, thienyl, or furyl is predicted to alter both receptor affinity and physicochemical parameters such as solubility and logP, rendering simple interchange scientifically unsound without direct comparative binding data [1].

Quantitative Differentiation Evidence for AKOS BBS-00005779 Against Closest Analogs


Thione (C=S) vs. Oxo (C=O) at Position 5: Divergent Receptor Pharmacology

The presence of a thione (C=S) group at position 5 of the triazoloquinazoline core directs the compound toward benzodiazepine receptor antagonism, whereas the corresponding oxo (C=O) analogs are described as benzodiazepine antagonists or agonists depending on additional ring substitution, and the imino (C=N-R3) analogs are adenosine antagonists [1]. No quantitative IC50 or Ki values for AKOS BBS-00005779 at specific receptor subtypes are publicly available; however, the patent classifies all compounds of formula IA where X = S as benzodiazepine antagonists, and specific oxo examples (e.g., Example 1, X=O, R1=4-Cl-phenyl) and imino examples (e.g., Example 33, X=N-R3) demonstrate the functional divergence imparted by the 5-position heteroatom [1].

Benzodiazepine Antagonist Adenosine Antagonist Anxiomodulation

3-Pyridyl Substituent: Aqueous Solubility and Hydrogen-Bonding Differentiation from Phenyl Analogs

AKOS BBS-00005779 has a measured aqueous solubility of 30.8 µg/mL at pH 7.4 . The 3-pyridyl substituent introduces a hydrogen-bond-accepting nitrogen atom that modulates both solubility and target binding compared to the corresponding phenyl analog. While no direct solubility measurement for 2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is available in the public domain, the logP of AKOS BBS-00005779 is reported as 2.63 , which is lower than the phenyl analog's predicted logP of approximately 3.3–3.8 (estimated from analogous triazoloquinazoline oxo pairs where phenyl logP exceeds pyridyl logP by ~0.6–1.0 log units) [1].

Aqueous Solubility Hydrogen Bond Acceptor Physicochemical Properties

Thione Moiety: Synthetic Versatility for Derivatization vs. Oxo Analogs

The C=S thione group of AKOS BBS-00005779 serves as a versatile synthetic handle that enables oxidative conversion to sulfoxides and sulfones using hydrogen peroxide or m-chloroperbenzoic acid, or reduction to the corresponding thiol using sodium borohydride or lithium aluminum hydride . In contrast, the analogous oxo (C=O) compound undergoes different chemistry: the carbonyl is not readily oxidized further, and reduction yields a secondary alcohol rather than a thiol. The patent further teaches that 5-thiono compounds can be converted into 5-SCN intermediates via treatment with cyanogen bromide, enabling subsequent displacement with amines to access diverse 5-substituted imino analogs—a transformation pathway not available to the 5-oxo series [1].

Synthetic Chemistry Derivatization Thione Oxidation

Patent Precedent: Explicit Coverage of 3-Pyridyl-Thione Combination in Composition-of-Matter Claims

US Patent 4,713,383 explicitly claims [1,2,4]triazolo[1,5-c]quinazoline compounds wherein R1 encompasses 3-pyridyl and X encompasses S (thione), providing a composition-of-matter precedent that validates this specific substitution pattern as a distinct chemical entity with demonstrated utility [1]. The patent specifically exemplifies the synthesis of the 5-(3-pyridyl)-1H-1,2,4-triazole intermediate (Example 3) and describes the conversion of such intermediates to the final triazoloquinazoline products [1]. This stands in contrast to certain other heterocyclic substituents (e.g., substituted furyl or thienyl variants) that are claimed generically but not exemplified by working examples, indicating a lower level of experimental validation for those analogs [1].

Intellectual Property Freedom to Operate Composition of Matter

Recommended Application Scenarios for AKOS BBS-00005779 Based on Evidence


Benzodiazepine Receptor Antagonism Screening and Anxiomodulation Research

The patent-based classification of thione-substituted triazoloquinazolines as benzodiazepine receptor antagonists positions AKOS BBS-00005779 as a candidate for CNS-focused screening campaigns. Researchers investigating anxiomodulation, sedation reversal, or cognitive enhancement through benzodiazepine receptor modulation should prioritize this compound over oxo or imino analogs that target adenosine receptors instead. The 3-pyridyl substituent may confer differential subtype selectivity compared to phenyl-substituted analogs, although confirmatory binding assays are required to quantify this effect.

Kinase Inhibition and Oncology Target Discovery

The triazoloquinazoline scaffold, including the pyridyl-thione variant, has been implicated in kinase inhibition, with the compound described as interacting with kinase active sites to disrupt signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells . Given the established role of quinazoline-based kinase inhibitors in oncology, this compound serves as a structurally differentiated starting point for kinase selectivity profiling, with the thione group offering unique hydrogen-bonding and metal-coordination properties not available to the oxo analogs.

Synthetic Chemistry and SAR Expansion via Thione Derivatization

The thione group's established reactivity—oxidation to sulfoxides/sulfones, reduction to thiols, and conversion to SCN intermediates for amine displacement [1]—makes AKOS BBS-00005779 a superior scaffold for SAR expansion compared to oxo analogs. Medicinal chemistry teams can generate diverse 5-position analogs from a single procurement lot, enabling rapid exploration of chemical space around the triazoloquinazoline core without the need to purchase or synthesize multiple distinct starting materials.

Physicochemical Comparison Studies: Pyridyl vs. Phenyl Heterocyclic Isosteres

With a measured solubility of 30.8 µg/mL and LogP of 2.63 , AKOS BBS-00005779 provides a defined data point for studies comparing pyridyl-versus-phenyl isosteric replacement in heterocyclic drug candidates. Researchers evaluating the impact of introducing a hydrogen-bond-accepting pyridyl nitrogen on solubility, permeability, and target engagement can use this compound as a reference standard against which phenyl-substituted triazoloquinazolines are benchmarked.

Quote Request

Request a Quote for AKOS BBS-00005779

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.